molecular formula C5H12ClNO B2814992 1-Cyclopropyl-N-methoxymethanamine;hydrochloride CAS No. 2580253-78-5

1-Cyclopropyl-N-methoxymethanamine;hydrochloride

Cat. No.: B2814992
CAS No.: 2580253-78-5
M. Wt: 137.61
InChI Key: OIYSVSNTEWHTCF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methoxymethanamine;hydrochloride is a chemical compound with the molecular formula C₅H₁₁NO·HCl. It is a derivative of methanamine, where the nitrogen atom is bonded to a cyclopropyl group and a methoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N-methoxymethanamine;hydrochloride typically involves the reaction of cyclopropylamine with methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-methoxymethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylmethanone derivatives.

    Reduction: Formation of cyclopropylmethanamine.

    Substitution: Formation of various substituted methanamine derivatives.

Scientific Research Applications

1-Cyclopropyl-N-methoxymethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methoxymethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and cyclopropyl ring contribute to its binding affinity and specificity, influencing the pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

  • N,O-Dimethylhydroxylamine hydrochloride
  • N-Methoxymethanamine hydrochloride
  • Methoxyamine hydrochloride

Uniqueness

1-Cyclopropyl-N-methoxymethanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

1-cyclopropyl-N-methoxymethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-6-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYSVSNTEWHTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580253-78-5
Record name (cyclopropylmethyl)(methoxy)amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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